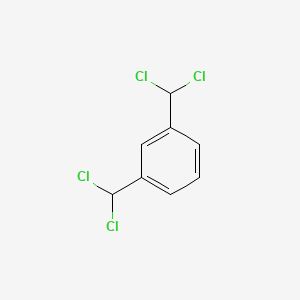
1,3-Bis(dichloromethyl)benzene
概要
説明
1,3-Bis(dichloromethyl)benzene is an organic compound with the molecular formula C₈H₆Cl₄. It is also known by other names such as m-Xylylene dichloride and α,α’-dichloro-m-xylene . This compound is characterized by the presence of two dichloromethyl groups attached to a benzene ring at the 1 and 3 positions. It is a colorless to light yellow liquid that is used in various chemical applications.
準備方法
1,3-Bis(dichloromethyl)benzene can be synthesized from m-xylene through a chlorination reaction. The process involves the reaction of m-xylene with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). The reaction conditions typically include elevated temperatures and controlled addition of chlorine to ensure selective chlorination at the desired positions .
化学反応の分析
1,3-Bis(dichloromethyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The dichloromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium hydroxide (KOH).
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes. Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are typically used.
Reduction Reactions: Reduction of the dichloromethyl groups can lead to the formation of methyl groups.
科学的研究の応用
1,3-Bis(dichloromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including polymers and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry for the development of new drugs.
作用機序
The mechanism of action of 1,3-Bis(dichloromethyl)benzene involves its interaction with various molecular targets. The dichloromethyl groups can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. These interactions can affect the structure and function of biological molecules, potentially leading to various biological effects. The specific pathways and molecular targets involved depend on the context of its use and the nature of the reactions it undergoes .
類似化合物との比較
1,3-Bis(dichloromethyl)benzene can be compared with other similar compounds such as:
1,2-Bis(dichloromethyl)benzene: This compound has the dichloromethyl groups attached at the 1 and 2 positions of the benzene ring. It exhibits different reactivity and properties due to the different positions of the substituents.
1,4-Bis(dichloromethyl)benzene: In this compound, the dichloromethyl groups are attached at the 1 and 4 positions. It also shows distinct chemical behavior compared to this compound.
1,3-Bis(chloromethyl)benzene: This compound has chloromethyl groups instead of dichloromethyl groups.
This compound stands out due to its unique structure and the presence of two dichloromethyl groups, which impart specific chemical properties and reactivity.
特性
IUPAC Name |
1,3-bis(dichloromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4,7-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHFWLGJQRLDMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(Cl)Cl)C(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![methyl 4-amino-9-hydroxy-8,8-dimethyl-3,10-dioxatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),2(6),4,7(11),12,14-hexaene-5-carboxylate](/img/structure/B3326990.png)
![ethyl 4-amino-9-hydroxy-8,8-dimethyl-3,10-dioxatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),2(6),4,7(11),12,14-hexaene-5-carboxylate](/img/structure/B3326991.png)
![4-amino-9-hydroxy-8,8-dimethyl-3,10-dioxatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),2(6),4,7(11),12,14-hexaene-5-carbonitrile](/img/structure/B3326995.png)
![N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]acetamide](/img/structure/B3327000.png)





